2-[3-(Aminomethyl)piperidin-1-yl]acetamide
Description
2-[3-(Aminomethyl)piperidin-1-yl]acetamide (CAS: 1019340-57-8) is a piperidine-based acetamide derivative with the molecular formula C₈H₁₇N₃O. Its structure features a piperidine ring substituted with an aminomethyl group at the 3-position, linked to an acetamide moiety.
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-4-7-2-1-3-11(5-7)6-8(10)12/h7H,1-6,9H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRCMWUJIQLUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine with an appropriate amine and acylating agent under controlled conditions. One common method is the reductive amination of piperidine with an aldehyde or ketone, followed by acylation with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding amides or nitriles.
Reduction: : Reduction of the amide group to amines.
Substitution: : Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Amides, nitriles, and carboxylic acids.
Reduction: : Primary amines.
Substitution: : Substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 2-[3-(Aminomethyl)piperidin-1-yl]acetamide exhibit potential antidepressant properties. Studies have shown that modifications in piperidine derivatives can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial for mood regulation .
Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, potentially acting through opioid receptor pathways. The structural similarities to known analgesics could facilitate further exploration into its efficacy as a pain management agent .
Neuropharmacology
Cognitive Enhancement
There is evidence that piperidine derivatives can improve cognitive functions. 2-[3-(Aminomethyl)piperidin-1-yl]acetamide could be investigated for its ability to enhance memory and learning by modulating cholinergic activity in the brain. This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .
Potential in Treating Neurological Disorders
The compound's interaction with various receptors makes it a candidate for treating neurological disorders like schizophrenia and ADHD. Research into its pharmacodynamics could reveal mechanisms that alleviate symptoms associated with these conditions .
Synthetic Chemistry
Building Block in Organic Synthesis
Due to its functional groups, 2-[3-(Aminomethyl)piperidin-1-yl]acetamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as amination and acylation, which are fundamental in developing new pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[3-(Aminomethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Features
The compound shares a core piperidine-acetamide scaffold with several derivatives, but variations in substituents significantly influence bioactivity and target specificity. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Pharmacological Insights
- Enzyme Inhibition : Sulfonamide-substituted derivatives (e.g., 3e ) exhibit low micromolar IC₅₀ values, highlighting the role of sulfonyl groups in enhancing binding to enzyme active sites .
- Receptor Targeting : Compounds like 17{4,4} demonstrate that aromatic linkers and dual piperidine/morpholine groups are critical for receptor-specific activity (e.g., CXCR4 vs. cholinesterases) .
- Anti-Inflammatory Potential: Piperidin-4-yl derivatives (e.g., 6b) are proposed sEH inhibitors, implicating the acetamide-piperidine scaffold in modulating inflammatory pathways .
Key Differences and Innovations
- Substituent Effects: The 3-aminomethyl group in the target compound may offer unique hydrogen-bonding capabilities compared to sulfonyl or annulenyl groups. Sulfonyl vs. Hydroxyimino Groups: Sulfonyl derivatives (e.g., 3e) show higher enzyme inhibitory activity, while hydroxyimino groups (e.g., ) may stabilize tautomeric forms for redox-sensitive targets.
- Therapeutic Scope :
- Derivatives like 17{4,4} target viral receptors, whereas 3e and 6b focus on enzyme inhibition, illustrating scaffold versatility .
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]acetamide is a compound that has garnered attention due to its potential therapeutic applications. Its structure, featuring a piperidine ring, suggests a range of biological activities, particularly in the realms of cancer therapy, neuropharmacology, and anti-inflammatory responses. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological profile.
The mechanism of action of 2-[3-(aminomethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. Molecular docking studies indicate that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes.
1. Anti-Cancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 2-[3-(aminomethyl)piperidin-1-yl]acetamide, in cancer therapy. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines. One study demonstrated that derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[3-(Aminomethyl)piperidin-1-yl]acetamide | FaDu (hypopharyngeal) | 5.0 | |
| Bleomycin | FaDu | 8.0 |
2. Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been identified as a selective H(1)-antihistamine, which could be beneficial for treating conditions such as allergies and insomnia without the sedative effects commonly associated with older antihistamines . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance selectivity and efficacy.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-[3-(Aminomethyl)piperidin-1-yl]acetamide | H(1) receptor | Selective inhibition |
3. Anti-Inflammatory Properties
Research indicates that compounds similar to 2-[3-(aminomethyl)piperidin-1-yl]acetamide may exert anti-inflammatory effects by modulating pathways involved in inflammation. The inhibition of specific enzymes linked to inflammatory responses has been documented, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of piperidine derivatives:
- Case Study 1 : A study on the anti-cancer properties of piperidine derivatives found that modifications to the amide group significantly impacted cytotoxicity against breast cancer cells.
- Case Study 2 : Research on neuroprotective effects demonstrated that certain piperidine compounds could reduce neuronal death in models of Alzheimer's disease through dual inhibition of cholinesterases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
